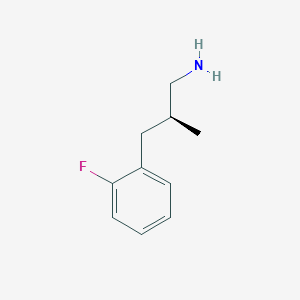

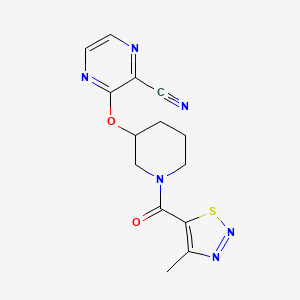

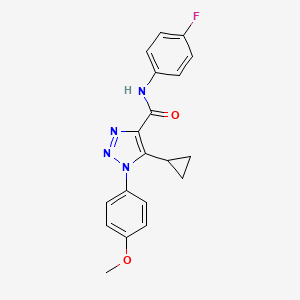

N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electronic and Biological Interactions

A study conducted by Bharathy et al. (2021) explored the electronic behavior, wave function, and biological properties of N-(4-(Ethylsulfamoyl)phenyl)acetamide using Gaussian 16 W DFT tools. The research focused on its interactions in polar liquids, evaluating its reactivity, intra molecular interactions, charge transfer energies, and vibrational spectroscopy. Additionally, molecular docking studies were performed to investigate its potential fungal and cancer activities, highlighting its relevance in drug discovery and development (Bharathy et al., 2021).

Synthesis and Structure Analysis

Sharma et al. (2018) synthesized a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and analyzed its structure, confirming anticancer activity through in silico modeling. This underscores the compound's role in the development of new anticancer agents, demonstrating its versatility in synthesizing therapeutically relevant molecules (Sharma et al., 2018).

Antimicrobial Studies

Research on sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, by Lahtinen et al. (2014), provided insights into their crystal structures, hydrogen bonding, and thermal properties. Although these derivatives showed limited antibacterial activity, their comprehensive characterization is crucial for further modifications and potential applications in antimicrobial resistance studies (Lahtinen et al., 2014).

Antimicrobial and Anticancer Potentials

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating promising antimicrobial properties. This suggests potential applications in combating microbial infections and highlights the chemical flexibility of the compound for various biomedical applications (Darwish et al., 2014).

Glutaminase Inhibitors

Shukla et al. (2012) discussed the design, synthesis, and evaluation of BPTES analogs, including derivatives of the compound of interest, as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of cancer cells, offering a pathway for developing cancer therapeutics (Shukla et al., 2012).

Orientations Futures

The future directions for “N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide” could involve further exploration of its multifaceted applications and potential for groundbreaking discoveries. The sulfonamide unit, to which this compound belongs, constitutes the largest class of antimicrobial agents and has shown potential for the development of new synthetic methodologies .

Propriétés

IUPAC Name |

N-[4-[2-(furan-3-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-11(17)16-13-2-4-14(5-3-13)21(18,19)15-8-6-12-7-9-20-10-12/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXVKEBCUXNSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)

![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)